Superior In Vitro Potency of Optimized Apidaecin Analogs (Api88/Api137) Against Escherichia coli Compared to Native Apidaecin Ib
Optimized apidaecin analogs Api88 and Api137 demonstrate a substantial, >30-fold increase in antimicrobial potency against Escherichia coli K12 compared to the native Apidaecin Ib peptide, under identical standardized MIC assay conditions [1].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against E. coli K12 |
|---|---|
| Target Compound Data | Api88/Api137: 0.25 μM |
| Comparator Or Baseline | Apidaecin Ib: 8 μM |
| Quantified Difference | 32-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay in Müller-Hinton (MH) broth, NCCLS guidelines, 18h incubation at 37°C |
Why This Matters
This quantifies the significant potency gap, demonstrating that procurement of a native apidaecin sequence (e.g., Ib) versus an engineered analog (Api88/137) will result in drastically different activity in E. coli assays, directly impacting experimental design and required peptide quantities.
- [1] Scocchi, M., Tossi, A., & Gennaro, R. (2011). Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. Cellular and Molecular Life Sciences, 68(13), 2317-2330. View Source
